![molecular formula C19H26N2O2 B3485510 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide](/img/structure/B3485510.png)
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide
Übersicht
Beschreibung
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide, also known as A-836,339, is a selective cannabinoid CB1 receptor antagonist. It was first synthesized by Abbott Laboratories in 2006 as a potential therapeutic drug for obesity and metabolic disorders. Since then, it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide works by selectively blocking the cannabinoid CB1 receptor, which is primarily located in the brain and plays a key role in regulating appetite, metabolism, and addiction. By blocking this receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose metabolism in animal models of diabetes. Additionally, it has been shown to reduce the rewarding effects of opioids and cocaine in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise targeting of this receptor compared to other cannabinoid receptor antagonists. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in obesity, diabetes, and addiction. Another direction is to study its effects on other physiological processes, such as inflammation and pain. Additionally, the development of longer-acting formulations of this compound may improve its utility in lab experiments and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-phenyl-N-(1,1,3,3-tetramethylbutyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose metabolism in animal models of diabetes. Additionally, it has been studied for its potential as a treatment for drug addiction, particularly in reducing the rewarding effects of opioids and cocaine.
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-15(16(21-23-13)14-10-8-7-9-11-14)17(22)20-19(5,6)12-18(2,3)4/h7-11H,12H2,1-6H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHPPSFQRJEQQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)(C)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.